molecular formula C15H28N2O3 B2434805 tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate CAS No. 1909348-40-8

tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate

Cat. No.: B2434805
CAS No.: 1909348-40-8
M. Wt: 284.4
InChI Key: AAXRPFMXELQDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate” is a chemical compound with the CAS Number: 1909348-40-8 . It has a molecular weight of 284.4 . The IUPAC name for this compound is tert-butyl (2- (piperidin-4-yl)tetrahydro-2H-pyran-4-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Related Compounds : Tert-butyl carbamates are key intermediates in synthesizing biologically active compounds, such as crizotinib. One study detailed the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

  • Photocatalyzed Reactions : A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a cascade pathway for the assembly of 3-aminochromones. This method broadens the applications of photocatalyzed protocols (Wang et al., 2022).

  • Crystal Structure Analysis : The crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate were studied. These compounds are part of a family with the general formula BocNHCH2CCCCX, and the study provides insights into the molecular packing and interactions in crystals (Baillargeon et al., 2017).

  • Asymmetric Synthesis : Research on the efficient and practical asymmetric synthesis of tert-butyl carbamates, useful intermediates for nociceptin antagonists, was conducted. The study included key steps like diastereoselective reduction and isomerization for large-scale operations (Jona et al., 2009).

Chemical Properties and Reactions

  • Bicyclic Carbamates Synthesis : The synthesis of N-Boc-protected piperidin-2-yl phosphine oxide and its conversion to tert-butyl 2-(2′-alkenylidene)piperidine-1-carboxylates was explored. This process leads to a new family of compounds potentially useful for developing Sedum alkaloid derivatives (Szakonyi et al., 2005).

  • Chiral Inversion : A study described the efficient preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate via a chiral inversion method. This method offers advantages in terms of cost efficiency, yield, and simplicity compared to previous methods (Li et al., 2015).

Properties

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXRPFMXELQDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.